Okanin
Overview
Description
Okanin is a naturally occurring chalconoid, specifically a type of flavonoidThe compound is known for its various biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Okanin can be synthesized through several chemical routes. One common method involves the condensation of appropriate hydroxyacetophenones with benzaldehydes under basic conditions. The reaction typically employs a base such as sodium hydroxide in an aqueous ethanol solution, followed by acidification to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The plant material is subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in certain plants .
Chemical Reactions Analysis
Types of Reactions
Okanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activities.
Reduction: The compound can be reduced to form dihydrochalcones, which have different biological properties.
Substitution: this compound can undergo electrophilic substitution reactions, particularly in the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones and flavonoids
Scientific Research Applications
Okanin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various flavonoid derivatives.
Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Investigated for its potential as an anticancer agent, particularly in oral cancer, where it induces apoptosis and pyroptosis in cancer cells.
Industry: Utilized in the formulation of health supplements and functional foods due to its anti-inflammatory properties.
Mechanism of Action
Okanin exerts its effects through various mechanisms:
Comparison with Similar Compounds
Okanin is unique among flavonoids due to its specific biological activities and molecular targets. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential anticancer properties.
Compared to these compounds, this compound’s ability to inhibit specific enzymes and its dual role in inducing both apoptosis and pyroptosis in cancer cells make it particularly noteworthy.
Biological Activity
Okanin, a bioactive compound predominantly found in the genus Bidens, has garnered significant attention for its diverse biological activities. This article explores the mechanisms, effects, and potential therapeutic applications of this compound, particularly in the contexts of inflammation, cancer, and infectious diseases.
Chemical Structure and Properties
This compound is classified as a chalcone, characterized by an α-β unsaturated carbonyl group. This structural feature is crucial for its biological activity, influencing its interactions with various cellular pathways.
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties through several mechanisms:
- Inhibition of Nitric Oxide Production : this compound has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This effect is mediated by the induction of heme oxygenase-1 (HO-1) via the activation of nuclear factor-erythroid 2-related factor 2 (Nrf2) .
- Reduction of Inducible Nitric Oxide Synthase (iNOS) : Studies indicate that this compound significantly lowers iNOS expression levels in LPS-stimulated cells, highlighting its potential to mitigate inflammatory responses .
Table 1: Effects of this compound on Inflammatory Markers
Treatment Concentration (μM) | NO Production (%) | iNOS Expression (%) |
---|---|---|
Control | 11.6 ± 0.4 | 11.6 ± 0.4 |
LPS | 100.0 ± 1.3 | 100.0 ± 1.3 |
This compound (1 μM) | 94.8 ± 3.9 | 94.8 ± 3.9 |
This compound (10 μM) | 49.3 ± 1.3 | 49.3 ± 1.3 |
This compound (30 μM) | 18.0 ± 0.7 | 18.0 ± 0.7 |
This compound (100 μM) | 10.6 ± 0.6 | 10.6 ± 0.6 |
Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent:
- Induction of Apoptosis and Pyroptosis : this compound has demonstrated significant cytotoxic effects against various oral cancer cell lines, inducing both apoptosis and pyroptosis . The compound's IC50 values were reported as follows:
Table 2: Cytotoxicity of this compound in Oral Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
SAS | 12.0 ± 0.8 |
SCC25 | 58.9 ± 18.7 |
HSC3 | 18.1 ± 5.3 |
OEC-M1 | 43.2 ± 6.2 |
- Mechanism of Action : Flow cytometry analyses revealed that this compound causes G2/M cell cycle arrest and increases the sub-G1 population, indicating disruption of cell cycle progression and subsequent cell death .
Antimicrobial Properties
This compound also exhibits antimicrobial activity:
- Inhibition of Plasmodium falciparum : this compound demonstrated competitive inhibition against PfTyrRS with an IC50 of , confirming its potential as an antimalarial agent .
Traditional Uses and Modern Research
Historically, Bidens pilosa, the plant source of this compound, has been used in traditional medicine for treating various ailments, including inflammation and immune-related disorders . Modern research supports these uses, revealing mechanisms that align with traditional knowledge.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Investigating additional pathways influenced by this compound to better understand its multifaceted biological roles.
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-76-4, 38081-56-0 | |
Record name | Okanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Okanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OKANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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